Cas no 445416-61-5 (2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid)
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid
- A1NI2-A3NI1, 20
- AC1MCLKY
- AG-A-23648
- CHEMBL467435
- CTK8F0799
- MolPort-000-901-119
- BDBM26595
- 2,2'-[Butane-1,4-diylbis(1H-benzimidazole-2,1-diyl)]diacetic acid
- DTXSID80378259
- 2-(2-{4-[1-(carboxymethyl)-1H-1,3-benzodiazol-2-yl]butyl}-1H-1,3-benzodiazol-1-yl)acetic acid
- ALBB-028709
- STL496038
- (2-{4-[1-(carboxymethyl)-1,3-benzodiazol-2-yl]butyl}-1,3-benzodiazol-1-yl)acetic acid
- 1H-benzimidazole-1-acetic acid, 2,2'-(1,4-butanediyl)bis-
- 2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid
- 445416-61-5
- AKOS000296909
- AN-465/41128455
- (2-{4-[1-(carboxymethyl)-1H-benzimidazol-2-yl]butyl}-1H-benzimidazol-1-yl)acetic acid
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- MDL: MFCD03270836
- Inchi: 1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30)
- InChI Key: IXOTYZBGMPXQDA-UHFFFAOYSA-N
- SMILES: OC(CN1C2C=CC=CC=2N=C1CCCCC1=NC2C=CC=CC=2N1CC(=O)O)=O
Computed Properties
- Exact Mass: 406.16410520g/mol
- Monoisotopic Mass: 406.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 110Ų
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030700-500mg |
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid |
445416-61-5 | 500mg |
4096.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030700-500mg |
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid |
445416-61-5 | 500mg |
4096CNY | 2021-05-07 |
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid
Introduction to 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid (CAS No. 445416-61-5)
2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid, identified by the CAS number 445416-61-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This molecule is characterized by its intricate structure, which combines a butane-1,4-diyl linker with two benzo[d]-imidazole units connected through diacetic acid bridges. Such a design not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug development and therapeutic interventions.
The molecular architecture of 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid is particularly noteworthy due to the presence of benzo[d]-imidazole moieties. These heterocyclic rings are well-known for their biological significance and have been extensively studied for their potential in modulating various biological pathways. The diacetic acid bridges not only contribute to the solubility and stability of the compound but also provide functional handles for further chemical modifications. This dual functionality makes it an attractive scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The unique structural features of CAS No 445416-61-5 make it a promising candidate for such applications. For instance, the benzo[d]-imidazole rings can interact with aromatic residues in protein targets, while the diacetic acid groups can engage in hydrogen bonding or salt bridge interactions. This dual interaction mechanism could enhance binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential in oncology research. Benzo[d]-imidazole derivatives have been shown to exhibit inhibitory effects on various kinases and transcription factors that are aberrantly expressed in cancer cells. The butane-1,4-diyl linker ensures optimal spatial orientation between the two benzo[d]-imidazole units, which is crucial for effective binding to biological targets. Preclinical studies have suggested that derivatives of this class may interfere with critical signaling pathways involved in cell proliferation and survival.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design (SBDD) and computationally aided molecular modeling (CAMM). The complex structure of 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid provides an excellent starting point for SBDD approaches. By leveraging high-throughput virtual screening (HTVS) and molecular dynamics simulations, researchers can identify potential binding pockets and optimize the compound's pharmacophore for improved potency and reduced off-target effects.
Furthermore, the diacetic acid functionality offers opportunities for prodrug development. Diacetic acid derivatives are known to enhance membrane permeability and metabolic stability upon administration. This feature could be exploited to improve bioavailability while maintaining therapeutic efficacy. Such modifications are particularly relevant in cases where oral delivery is desired or when systemic exposure needs to be prolonged.
Recent advances in synthetic chemistry have enabled the efficient preparation of complex molecules like CAS No 445416-61-5. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in constructing the benzo[d]-imidazole framework. These methods not only improve yield but also allow for modular synthesis, enabling rapid exploration of structural analogs.
The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been employed to predict how 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid interacts with target proteins at an atomic level. These simulations help identify key residues involved in binding and guide medicinal chemists in optimizing the compound's pharmacokinetic properties. Additionally, quantum mechanical calculations have provided insights into the electronic structure of this molecule, which is essential for understanding its reactivity and interaction with biological systems.
In conclusion,CAS No 445416-61-5 represents a fascinating example of how intricate molecular design can lead to novel therapeutic agents. Its unique combination of structural features positions it as a valuable scaffold for further exploration in drug discovery. As research continues to uncover new biological targets and mechanisms underlying diseases like cancer,this compound holds promise as a precursor for next-generation therapeutics that could significantly improve patient outcomes.
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